4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
Overview
Description
Mechanism of Action
Target of Action
Thienopyridine derivatives, a family to which this compound belongs, are known to be frequently used as atp-mimetic kinase inhibitors .
Mode of Action
It’s known that thienopyridine derivatives can form secondary interactions with the biological target of interest due to the presence of heteroatoms in the ring and the delocalized electron system .
Biochemical Pathways
As a potential kinase inhibitor, it could be involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Some thienopyridine derivatives have been shown to exhibit antimicrobial activity .
Biochemical Analysis
Biochemical Properties
4-bromo-6H-thieno[2,3-c]pyridin-7-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-bromo-6H-thieno[2,3-c]pyridin-7-one can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 4-bromo-6H-thieno[2,3-c]pyridin-7-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-bromo-6H-thieno[2,3-c]pyridin-7-one has been observed to affect the expression of certain genes, which can result in altered protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, 4-bromo-6H-thieno[2,3-c]pyridin-7-one exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 4-bromo-6H-thieno[2,3-c]pyridin-7-one can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-6H-thieno[2,3-c]pyridin-7-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-6H-thieno[2,3-c]pyridin-7-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-bromo-6H-thieno[2,3-c]pyridin-7-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent .
Metabolic Pathways
4-bromo-6H-thieno[2,3-c]pyridin-7-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, 4-bromo-6H-thieno[2,3-c]pyridin-7-one can influence metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 4-bromo-6H-thieno[2,3-c]pyridin-7-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity in different tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 4-bromo-6H-thieno[2,3-c]pyridin-7-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-one. One common method includes the reaction of thieno[2,3-c]pyridin-7-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thieno[2,3-c]pyridin-7-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Comparison with Similar Compounds
4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridin-7-one: Lacks the bromine atom at the 4th position, which can affect its reactivity and biological activity.
4-chloro-6H-thieno[2,3-c]pyridin-7-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Thieno[3,2-c]pyridin-7-one: Different positioning of the thieno and pyridine rings, resulting in distinct chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-6H-thieno[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)6-4(5)1-2-11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXJDYICDSPHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29512-83-2 | |
Record name | 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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